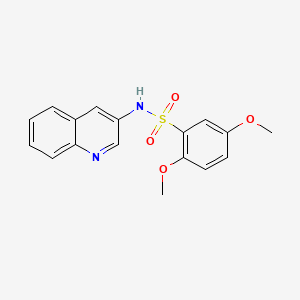![molecular formula C34H42MgN6O9S2 B1662524 magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate CAS No. 217087-09-7](/img/structure/B1662524.png)
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Overview
Description
Esomeprazole Magnesium trihydrate is a proton pump inhibitor used primarily to reduce stomach acid production. It is the S-isomer of omeprazole and is more effective in inhibiting gastric acid secretion. This compound is commonly used to treat conditions such as gastroesophageal reflux disease (GERD), Zollinger-Ellison syndrome, and peptic ulcers .
Mechanism of Action
Target of Action
Esomeprazole magnesium trihydrate primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .
Mode of Action
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It does this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole prevents the final step of gastric acid production, thereby suppressing both basal and stimulated gastric acid secretion .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for esomeprazole magnesium trihydrate were not found in the search results, proton pump inhibitors (PPIs) like esomeprazole are generally well-absorbed in the stomach and are extensively metabolized in the liver. The metabolites are excreted in the urine. Due to the irreversible binding of esomeprazole to the (H+, K+)-ATPase enzyme, its duration of antisecretory effect persists longer than 24 hours .
Result of Action
The primary result of esomeprazole’s action is the suppression of gastric acid secretion . This makes it effective in the management of conditions such as gastroesophageal reflux disease (GERD), prevention of gastric ulcers associated with chronic use of NSAIDs, and treatment of conditions causing gastric acid hypersecretion .
Action Environment
The action of esomeprazole can be influenced by various environmental factors. For instance, the presence of food in the stomach can delay the absorption of esomeprazole and reduce its efficacy. Therefore, it is often recommended to take esomeprazole at least one hour before a meal. Additionally, the pH of the stomach can affect the stability and solubility of esomeprazole. Esomeprazole is designed to be stable and effective in the acidic environment of the stomach .
Biochemical Analysis
Biochemical Properties
Esomeprazole magnesium trihydrate plays a crucial role in biochemical reactions by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, located on the secretory surface of gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. Esomeprazole magnesium trihydrate covalently binds to sulfhydryl groups of cysteines on the H+/K±ATPase enzyme, leading to irreversible inhibition of both basal and stimulated gastric acid secretion . Additionally, esomeprazole magnesium trihydrate has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase, an enzyme necessary for cardiovascular health .
Cellular Effects
Esomeprazole magnesium trihydrate affects various types of cells and cellular processes. In gastric parietal cells, it inhibits acid secretion by blocking the H+/K±ATPase enzyme. This inhibition leads to a decrease in gastric acid production, which helps in the healing of erosive esophagitis and the prevention of gastric ulcers . Esomeprazole magnesium trihydrate also influences cell signaling pathways by reducing the activity of dimethylarginine dimethylaminohydrolase, leading to an accumulation of asymmetric dimethylarginine, a nitric oxide synthase inhibitor . This can have implications for cardiovascular health, as increased levels of asymmetric dimethylarginine are associated with a higher risk of cardiovascular events .
Molecular Mechanism
The molecular mechanism of esomeprazole magnesium trihydrate involves its binding to the H+/K±ATPase enzyme in gastric parietal cells. By covalently binding to sulfhydryl groups of cysteines on the enzyme, esomeprazole magnesium trihydrate irreversibly inhibits the enzyme’s activity, preventing the final step in gastric acid production . This inhibition is long-lasting, as new enzyme molecules need to be synthesized for acid secretion to resume . Additionally, esomeprazole magnesium trihydrate’s inhibition of dimethylarginine dimethylaminohydrolase leads to an accumulation of asymmetric dimethylarginine, which further impacts cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of esomeprazole magnesium trihydrate have been observed to change over time. The compound is stable under normal storage conditions, but its stability can be affected by factors such as temperature and humidity . Long-term use of esomeprazole magnesium trihydrate has been associated with potential adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients, and an increased risk of developing hypomagnesemia and hypocalcemia . These effects highlight the importance of monitoring patients during prolonged treatment with esomeprazole magnesium trihydrate.
Dosage Effects in Animal Models
In animal models, the effects of esomeprazole magnesium trihydrate vary with different dosages. At therapeutic doses, esomeprazole magnesium trihydrate effectively reduces gastric acid secretion and promotes healing of gastric ulcers . At higher doses, it can induce apoptosis in osteoclasts and osteoblasts, potentially decreasing bone turnover . Additionally, esomeprazole magnesium trihydrate has been shown to increase gastric antioxidant capacity and superoxide dismutase activity, exhibiting some antioxidative benefits . These findings underscore the importance of dosage optimization to balance therapeutic efficacy and potential adverse effects.
Metabolic Pathways
Esomeprazole magnesium trihydrate is metabolized primarily in the liver by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4 . The metabolism of esomeprazole magnesium trihydrate involves oxidation and reduction reactions, leading to the formation of inactive metabolites that are excreted in the urine . The hepatic first-pass effect and lower plasma clearance rate contribute to the higher systemic bioavailability of esomeprazole magnesium trihydrate compared to other proton pump inhibitors .
Transport and Distribution
Esomeprazole magnesium trihydrate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine and transported to the liver, where it undergoes extensive metabolism . The compound is then distributed to gastric parietal cells, where it exerts its inhibitory effects on the H+/K±ATPase enzyme . The distribution of esomeprazole magnesium trihydrate is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of esomeprazole magnesium trihydrate is primarily within the gastric parietal cells, where it targets the H+/K±ATPase enzyme on the secretory surface . This localization is crucial for its inhibitory action on gastric acid production. Additionally, esomeprazole magnesium trihydrate may interact with other cellular components, such as dimethylarginine dimethylaminohydrolase, affecting its activity and function . The targeting of specific cellular compartments and organelles is essential for the therapeutic efficacy of esomeprazole magnesium trihydrate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Esomeprazole Magnesium trihydrate involves several steps:
Formation of the Sulfoxide Intermediate: The starting material, 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazole, is oxidized to form the sulfoxide intermediate.
Resolution of the Racemic Mixture: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the S-enantiomer.
Formation of the Magnesium Salt: The S-enantiomer is reacted with magnesium hydroxide in the presence of water to form Esomeprazole Magnesium trihydrate.
Industrial Production Methods
Industrial production of Esomeprazole Magnesium trihydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions.
Purification: The product is purified using crystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Esomeprazole Magnesium trihydrate undergoes several types of chemical reactions:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Esomeprazole Magnesium trihydrate is used as a model compound in studies involving chiral resolution and asymmetric synthesis. It is also used in research focused on the development of new proton pump inhibitors .
Biology
In biological research, Esomeprazole Magnesium trihydrate is used to study the effects of proton pump inhibition on gastric acid secretion and its impact on various gastrointestinal conditions .
Medicine
Medically, Esomeprazole Magnesium trihydrate is extensively used to treat acid-related disorders. It is also studied for its potential effects on other conditions such as Helicobacter pylori infection and nonsteroidal anti-inflammatory drug (NSAID)-induced ulcers .
Industry
In the pharmaceutical industry, Esomeprazole Magnesium trihydrate is a key ingredient in the formulation of various medications aimed at reducing stomach acid production .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The racemic mixture from which Esomeprazole is derived.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a slightly different chemical structure but similar therapeutic effects.
Uniqueness
Esomeprazole Magnesium trihydrate is unique due to its higher bioavailability and more consistent therapeutic effects compared to its racemic counterpart, omeprazole. Its S-enantiomer configuration allows for more effective inhibition of gastric acid secretion .
Properties
CAS No. |
217087-09-7 |
|---|---|
Molecular Formula |
C34H42MgN6O9S2 |
Molecular Weight |
767.2 g/mol |
IUPAC Name |
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3;;3*1H2/q2*-1;+2;;; |
InChI Key |
VEVZQDGATGBLIC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |
solubility |
Very slightly soluble in water |
Synonyms |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Esomeprazole Magnesium Trihydrate?
A1: Esomeprazole Magnesium Trihydrate is a proton pump inhibitor that specifically targets the H+/K+ ATPase enzyme found on the secretory surface of gastric parietal cells [, ]. It irreversibly binds to this enzyme, effectively blocking the final step in gastric acid production [].
Q2: How does the inhibition of the proton pump lead to a reduction in gastric acid secretion?
A2: By inhibiting the H+/K+ ATPase, Esomeprazole Magnesium Trihydrate prevents the exchange of intracellular hydrogen ions for extracellular potassium ions, effectively blocking the pump's ability to transport hydrogen ions into the gastric lumen, thereby reducing gastric acid secretion [, ].
Q3: What is the molecular formula and weight of Esomeprazole Magnesium Trihydrate?
A3: Esomeprazole Magnesium Trihydrate, a magnesium salt, possesses the molecular formula of (C17H19N3O3S)2Mg·3H2O with a molecular weight of 889.2 g/mol [, ].
Q4: What spectroscopic techniques are commonly employed to characterize Esomeprazole Magnesium Trihydrate?
A4: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR) [, , ] and UV-Vis spectrophotometry [, , ] for the characterization of Esomeprazole Magnesium Trihydrate. FTIR provides information about the functional groups present in the molecule [, , ], while UV-Vis spectrophotometry allows for the determination of the drug's characteristic absorbance wavelengths, proving valuable for quantitative analysis [, , ].
Q5: Why is Esomeprazole Magnesium Trihydrate often formulated as an enteric-coated tablet?
A5: Esomeprazole Magnesium Trihydrate is susceptible to degradation in the acidic environment of the stomach [, ]. Enteric coatings protect the drug from the stomach's low pH, ensuring its release and absorption in the small intestine [, ].
Q6: What types of polymers are commonly used for enteric coating of Esomeprazole Magnesium Trihydrate tablets?
A6: Various polymers, including Acryl-EZE, Eudragit L-30 D-55, hydroxypropyl methylcellulose phthalate, and cellulose acetate phthalate, are frequently employed for enteric coating of Esomeprazole Magnesium Trihydrate tablets [, ]. These polymers provide resistance to the acidic gastric environment, ensuring drug release in the higher pH of the small intestine [, ].
Q7: How does the use of superdisintegrants in Esomeprazole Magnesium Trihydrate tablet formulations impact drug release?
A7: Superdisintegrants like Ac-Di-Sol, Crospovidone, and sodium starch glycolate are often incorporated into Esomeprazole Magnesium Trihydrate formulations to facilitate rapid tablet disintegration and enhance drug dissolution in the intestine [].
Q8: How do different diluents influence the release of Esomeprazole Magnesium Trihydrate from enteric-coated tablets?
A8: Studies have shown that diluents like lactose, due to its hydrophilicity, result in faster drug release compared to mannitol [, ]. The choice of diluent can therefore influence the rate and extent of drug release from the formulation.
Q9: Why is it important to validate analytical methods used for the estimation of Esomeprazole Magnesium Trihydrate?
A9: Method validation ensures the accuracy, precision, specificity, linearity, and robustness of the analytical method [, , ]. This is crucial for reliable quantification of the drug in pharmaceutical formulations and biological samples.
Q10: What analytical techniques are commonly used for the quantification of Esomeprazole Magnesium Trihydrate?
A10: Commonly employed techniques include high-performance liquid chromatography (HPLC) [, , , ] and UV-Vis spectrophotometry [, , ]. HPLC offers high sensitivity and selectivity, while UV Vis spectrophotometry provides a simpler and more cost-effective option for routine analysis.
Q11: How can the solubility of Esomeprazole Magnesium Trihydrate be enhanced for improved bioavailability?
A11: Researchers have explored the development of nanosuspensions [] and microspheres [, ] using polymers like HPMC and xanthan gum to enhance the solubility and dissolution rate of Esomeprazole Magnesium Trihydrate, potentially leading to improved bioavailability.
Q12: How do different brands of Esomeprazole Magnesium Trihydrate tablets compare in terms of dissolution profiles?
A12: Studies comparing commercially available Esomeprazole Magnesium Trihydrate tablets have revealed variations in dissolution profiles []. This highlights the importance of quality control during manufacturing to ensure consistent drug release and therapeutic efficacy.
Q13: What factors can affect the bioavailability of Esomeprazole Magnesium Trihydrate?
A13: Factors such as the type of formulation, particle size, presence of food, and gastric emptying time can influence the rate and extent of drug absorption, thereby affecting its bioavailability [, , ].
Q14: What safety aspects are evaluated during the development of Esomeprazole Magnesium Trihydrate formulations?
A14: Besides standard safety and toxicity studies, researchers assess the stability of the formulations under various storage conditions [, ] and analyze for potential genotoxic impurities [] to ensure patient safety.
Q15: Does Esomeprazole Magnesium Trihydrate have any applications beyond its role as a proton pump inhibitor?
A15: Research suggests that Esomeprazole Magnesium Trihydrate exhibits potential as a corrosion inhibitor for mild steel in acidic media []. Its ability to inhibit corrosion may offer opportunities for applications outside the pharmaceutical field.
Q16: Has Esomeprazole Magnesium Trihydrate shown any potential for antimicrobial activity?
A16: Recent studies have explored the antimicrobial activity of Esomeprazole Magnesium Trihydrate, particularly against antibiotic-resistant bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus []. While preliminary findings are promising, further research is needed to explore its potential as an antimicrobial agent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)
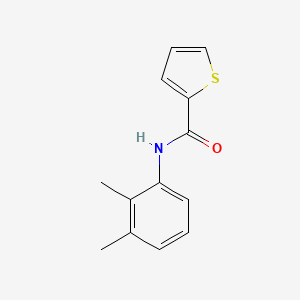


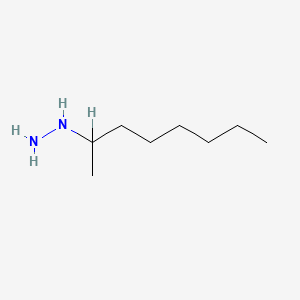

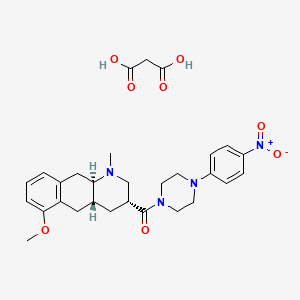
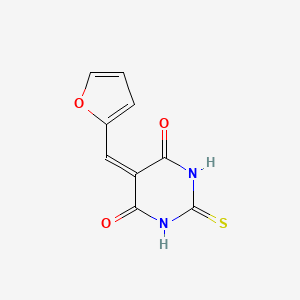
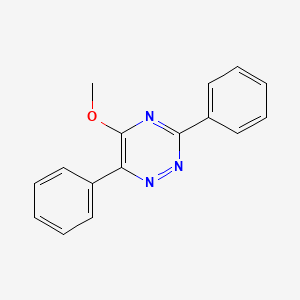
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)
